

# "Potassium 5-formylthiophene-2-trifluoroborate chemical properties"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Potassium 5-formylthiophene-2-trifluoroborate

**Cat. No.:** B1462845

[Get Quote](#)

An In-Depth Technical Guide to **Potassium 5-formylthiophene-2-trifluoroborate**

## Authored by: Gemini, Senior Application Scientist Introduction: A Modern Reagent for Complex Synthesis

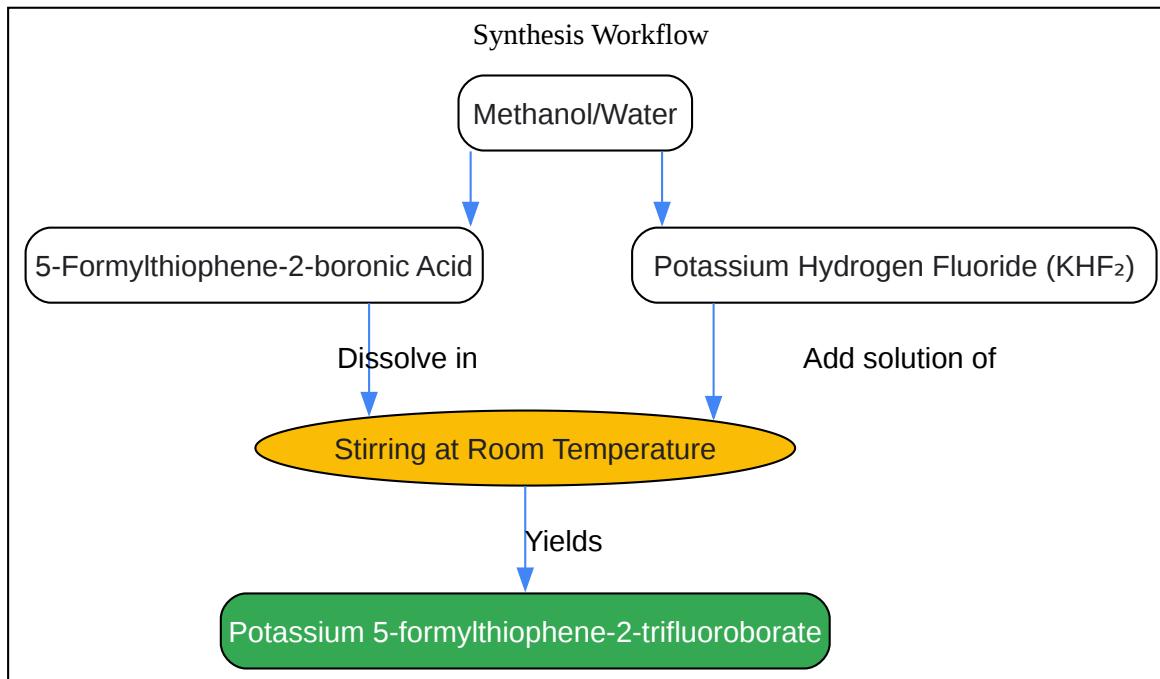
In the landscape of modern organic chemistry, the pursuit of efficient, stable, and versatile building blocks is paramount for the synthesis of complex molecules, particularly within pharmaceutical and materials science research.<sup>[1][2]</sup> **Potassium 5-formylthiophene-2-trifluoroborate** (CAS No: 1025113-78-3) has emerged as a significant reagent, addressing many of the inherent limitations of its traditional boronic acid counterparts.<sup>[3][4]</sup>

Organotrifluoroborate salts are valued for their exceptional stability towards air and moisture, a stark contrast to boronic acids which can be prone to dehydration to form cyclic anhydrides and protodeboronation.<sup>[3][4][5][6]</sup> This stability simplifies handling, storage, and stoichiometry calculations, making them highly reliable reagents in complex synthetic routes.<sup>[5][7]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **Potassium 5-formylthiophene-2-trifluoroborate**, designed for researchers and drug development professionals seeking to leverage its unique advantages.

## PART 1: Core Physicochemical Properties

**Potassium 5-formylthiophene-2-trifluoroborate** is a crystalline, solid compound that serves as a robust source of the 5-formylthiophene-2-yl nucleophile, primarily in palladium-catalyzed cross-coupling reactions.<sup>[8]</sup> Its physical and chemical characteristics are summarized below.

## Data Summary Table


| Property          | Value                                                                                                                | Source(s)       |
|-------------------|----------------------------------------------------------------------------------------------------------------------|-----------------|
| CAS Number        | 1025113-78-3                                                                                                         | [9][10][11][12] |
| Molecular Formula | C <sub>5</sub> H <sub>3</sub> BF <sub>3</sub> KOS                                                                    | [9][10][11]     |
| Molecular Weight  | 218.05 g/mol                                                                                                         | [9][10][11]     |
| Appearance        | Solid                                                                                                                |                 |
| Melting Point     | 245°C (decomposition)                                                                                                | [10]            |
| Solubility        | Soluble in polar solvents like methanol, acetonitrile, acetone, and DMSO; slightly soluble in water. <sup>[13]</sup> |                 |
| Stability         | Air and moisture stable, offering advantages over corresponding boronic acids.<br>[4][5][7][14]                      |                 |
| Storage           | Store in a cool, dry place. Recommended storage at -20°C, sealed away from moisture. <sup>[10]</sup>                 |                 |

## PART 2: Synthesis and Structural Elucidation

### Synthesis Pathway: From Boronic Acid to a Stable Salt

The synthesis of potassium organotrifluoroborates is a straightforward and high-yielding process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF<sub>2</sub>).<sup>[5][6][15]</sup> This conversion transforms the often unstable boronic acid into a highly crystalline, indefinitely stable trifluoroborate salt.<sup>[7]</sup>

The general one-pot procedure avoids the need to isolate potentially unstable organoboron intermediates.[15] For **Potassium 5-formylthiophene-2-trifluoroborate**, the synthesis starts with 5-formylthiophene-2-boronic acid.



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Potassium 5-formylthiophene-2-trifluoroborate**.

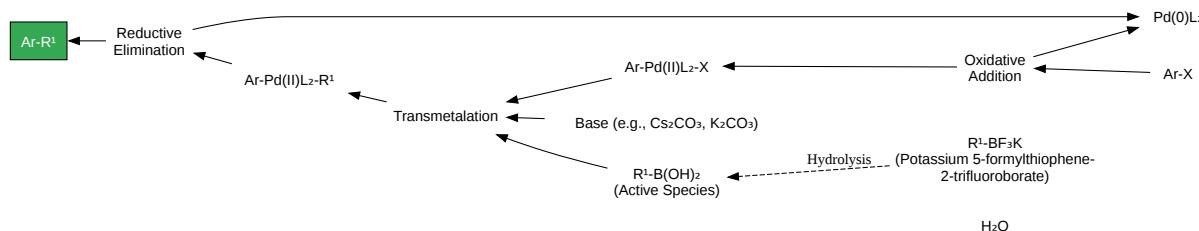
## Detailed Synthesis Protocol

- Preparation: In a round-bottomed flask, dissolve 5-formylthiophene-2-boronic acid (1 equivalent) in methanol.[5]
- Reagent Addition: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride ( $\text{KHF}_2$ ) (approx. 3-4 equivalents).[5]

- Reaction: Cool the boronic acid solution to 0°C using an ice bath. Slowly add the KHF<sub>2</sub> solution to the stirred boronic acid solution. A thick white precipitate will form.[5]
- Completion: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete conversion.
- Isolation: Remove the solvent under reduced pressure. The resulting solid crude product contains the desired trifluoroborate salt and excess KHF<sub>2</sub>.
- Purification: Wash the solid with hot acetone or perform a Soxhlet extraction with acetonitrile to remove unreacted starting material and byproducts, yielding the purified potassium salt.[5] [13]

## Spectral Characterization

While specific spectral data for this exact molecule is not detailed in the provided search results, a comprehensive analysis of 28 different potassium organotrifluoroborates provides excellent reference points for characterization.[13]


- <sup>19</sup>F NMR: This is a key technique for confirming the formation of the trifluoroborate salt. The fluorine atoms attached to the boron typically exhibit a chemical shift in the range of -129 to -141 ppm.[13]
- <sup>11</sup>B NMR: The boron atom will show a characteristic resonance. A modified pulse sequence may be required for better resolution, which can reveal <sup>11</sup>B–<sup>19</sup>F coupling constants.[13]
- <sup>1</sup>H and <sup>13</sup>C NMR: The spectra will show characteristic peaks for the formyl group (aldehyde proton around 9-10 ppm) and the thiophene ring protons and carbons. The carbon atom bonded to the boron atom may show a broad signal or may not be observed at all.[13]

## PART 3: Reactivity and Applications in Suzuki-Miyaura Coupling

The primary utility of **Potassium 5-formylthiophene-2-trifluoroborate** lies in its role as a superior coupling partner in Suzuki-Miyaura cross-coupling reactions.[6][8][14] This palladium-catalyzed reaction is a cornerstone of C-C bond formation in modern synthesis.[2]

## The Suzuki-Miyaura Reaction: A Core Application

Organotrifluoroborates act as protected, bench-stable surrogates for boronic acids.<sup>[6]</sup> In the presence of a palladium catalyst and a base, the trifluoroborate is believed to hydrolyze in situ to the active boronic acid, which then enters the catalytic cycle.<sup>[6]</sup> This allows for the efficient installation of the 5-formylthiophene-2-yl moiety onto various aryl or heteroaryl halides and triflates.<sup>[8]</sup>



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for coupling heteroaryl trifluoroborates.<sup>[8][16][17]</sup>

- **Vessel Preparation:** To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), **Potassium 5-formylthiophene-2-trifluoroborate** (1.05–1.5 equiv), and a base such as cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (3.0 equiv).<sup>[16][17]</sup>

- Catalyst Addition: Add the palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$  or  $\text{PdCl}_2$ , 2-3 mol %) and a suitable phosphine ligand (e.g.,  $\text{PPh}_3$ , RuPhos, SPhos, 4-6 mol %).[8][17]
- Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/ $\text{H}_2\text{O}$  or Toluene/ $\text{H}_2\text{O}$ ).[16][17] Purge the vessel with an inert gas (Argon or Nitrogen).
- Reaction: Heat the reaction mixture to the required temperature (typically 80–100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Causality Behind Experimental Choices

- Excess Nucleophile: A slight excess of the trifluoroborate salt is often used to drive the reaction to completion, compensating for any potential protodeboronation, though this is less of an issue than with boronic acids.[8]
- Choice of Base: The base is crucial for the transmetalation step. Carbonates like  $\text{Cs}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$  are effective and commonly used.[16][17]
- Ligand Selection: Electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos) often accelerate the reductive elimination step and stabilize the palladium catalyst, leading to higher yields, especially with challenging substrates like aryl chlorides.[8][16]
- Solvent System: The presence of water is necessary to facilitate the hydrolysis of the trifluoroborate to the active boronic acid.[16][17]

## Significance in Drug Discovery

The 5-formylthiophene-2-yl moiety is a valuable pharmacophore. The thiophene ring is a common bioisostere for phenyl rings in drug design, while the aldehyde group provides a reactive handle for further synthetic transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.[18][19] This makes **Potassium 5-**

**formylthiophene-2-trifluoroborate** a key intermediate for building diverse chemical libraries for biological screening.<sup>[2]</sup> Boron-containing compounds themselves, particularly boronic acids and their derivatives, have found direct applications as therapeutic agents, such as the proteasome inhibitor Bortezomib.<sup>[2][20]</sup>

## PART 4: Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage are essential for safety and to maintain the integrity of the compound.

- Safety: While specific toxicology data is limited, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.<sup>[18]</sup> Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
- Handling: The compound is noted as being air sensitive, though potassium organotrifluoroborates are generally much more stable than their boronic acid precursors.<sup>[5][9]</sup> It is good practice to handle the solid under an inert atmosphere for long-term storage and for sensitive reactions.
- Storage: For maximum shelf-life, the compound should be stored in a tightly sealed container, away from moisture.<sup>[10]</sup> Refrigeration at -20°C is recommended for long-term storage to prevent any slow degradation.<sup>[10]</sup>

## Conclusion

**Potassium 5-formylthiophene-2-trifluoroborate** stands out as a highly valuable and practical reagent in synthetic organic chemistry. Its superior air and moisture stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent alternative to the corresponding boronic acid.<sup>[4]</sup> For researchers in drug development and materials science, this compound provides a reliable and efficient method for incorporating the synthetically versatile 5-formylthiophene-2-yl building block into complex molecular architectures, paving the way for new discoveries and innovations.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. Potassium 5-formylthiophene-2-trifluoroborate | 1025113-78-3 [amp.chemicalbook.com]
- 11. 1025113-78-3[Potassium trifluoro(5-formylthiophen-2-yl)borate]- Acmec Biochemical [acmec.com.cn]
- 12. Potassium 5-formylthiophene-2-trifluoroborate, CasNo.1025113-78-3 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4347-33-5 Cas No. | 5-Formylthiophene-2-boronic acid | Apollo [store.apolloscientific.co.uk]
- 19. nbinno.com [nbinno.com]
- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Potassium 5-formylthiophene-2-trifluoroborate chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1462845#potassium-5-formylthiophene-2-trifluoroborate-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)